molecular formula C9H9ClO3 B1597477 (5-Chloro-2-methoxyphenyl)acetic acid CAS No. 7569-62-2

(5-Chloro-2-methoxyphenyl)acetic acid

Cat. No. B1597477
CAS RN: 7569-62-2
M. Wt: 200.62 g/mol
InChI Key: KEUMRDNHQQLLKV-UHFFFAOYSA-N
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Description



  • (5-Chloro-2-methoxyphenyl)acetic acid is an organic compound with the chemical formula C9H9ClO3 .

  • It appears as a white crystalline powder.

  • Its melting point is approximately 127-130°C .

  • Solubility: It is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), but insoluble in water.

  • Use : It is commonly employed as a broad-spectrum herbicide and weed control agent in plant protection.





  • Synthesis Analysis



    • The compound can be synthesized by reacting 2-bromophenol with benzoyl chloride to obtain benzoyl chloride-substituted phenol.

    • Subsequently, this intermediate reacts with chloroacetic acid to yield the target product.





  • Molecular Structure Analysis



    • The molecular formula is C9H9ClO3 , with a molecular weight of 200.62 g/mol .

    • The chemical structure consists of a chlorinated phenyl ring attached to an acetic acid moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 127-130°C .

    • Density : Not specified.

    • Flash Point : Not specified.




  • Scientific Research Applications

    Chemical Synthesis and Derivatives

    • Chemical Synthesis Studies : The study by Baarschers and Vukmanich (1986) focused on the preparation of various methoxychlor derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid, which is closely related to (5-Chloro-2-methoxyphenyl)acetic acid. This research is significant in understanding the chemical synthesis processes of similar compounds (Baarschers & Vukmanich, 1986).

    Analytical Chemistry

    • Fluorescence Quenching Studies : Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a derivative of the compound . This study enhances understanding of the photophysical properties of such compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

    Biological Applications

    • Antimycobacterial Agents : Ali and Shaharyar (2007) synthesized a series of compounds including derivatives of phenoxyacetic acid, showing significant activity against Mycobacterium tuberculosis. This suggests potential biological applications of (5-Chloro-2-methoxyphenyl)acetic acid derivatives in treating tuberculosis (Ali & Shaharyar, 2007).

    Environmental Studies

    • Herbicidal Activity : A study by Hayashi (1990) synthesized derivatives of phenoxyacetic acid, including compounds structurally similar to (5-Chloro-2-methoxyphenyl)acetic acid, and evaluated their herbicidal activity. This indicates potential environmental applications in agriculture (Hayashi, 1990).

    Safety And Hazards



    • Wear personal protective equipment, including gloves and eye protection.

    • Avoid ingestion, inhalation, and skin contact.

    • Ensure adequate ventilation.




  • Future Directions



    • Further research is needed to explore its potential applications and optimize its properties.




    properties

    IUPAC Name

    2-(5-chloro-2-methoxyphenyl)acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KEUMRDNHQQLLKV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)Cl)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50363632
    Record name (5-chloro-2-methoxyphenyl)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50363632
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    200.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (5-Chloro-2-methoxyphenyl)acetic acid

    CAS RN

    7569-62-2
    Record name 5-Chloro-2-methoxybenzeneacetic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=7569-62-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (5-chloro-2-methoxyphenyl)acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50363632
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(5-chloro-2-methoxyphenyl)acetic acid
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    URL https://echa.europa.eu/information-on-chemicals
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    Synthesis routes and methods I

    Procedure details

    To a solution of (5-chloro-2-methoxy-phenyl)-acetonitrile (17.2 g, 96.3 mmol) in ethanol (200 mL) and water (20 mL) was added potassium hydroxide (27 g, 481 mmol). The reaction was heated to reflux for 12 hours, cooled and the ethanol was removed by concentrating in vacuo. The remaining solution was acidified with aqueous hydrochloric acid (3 M) and extracted with diethyl ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give the title compound (15.6 g).
    Quantity
    17.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    27 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A flame dried three-necked 3-L round-bottomed flask, equipped with a septa, stirring bar, argon inlet, thermocouple and addition funnel capped with a septa, was vacuum/argon purged. The flask was charged with commercially available 2-methoxy phenylacetic acid (300 g, 1.81 mol) and anhydrous THF (2 L). The mixture was cooled to approximately -15° C. and stirred until the solution became homogeneous. Neat sulfuryl chloride (205 mL, 2.55 mol) was added dropwise via an additional funnel while stirring over an hour. The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.). Immediately after the complete addition of sulfuryl chloride, HPLC analysis showed the reaction was complete. The reaction mixture was poured into cold water (16 L) with vigorous stirring. The resultant slurry was stirred for 3 hours and the white precipitate was collected by filtration, washed with water (2 L), air dried for about 24 h, and vacuum dried to afford 345.3 g (95% yield, 97% by HPLC) of the title compound as an off-white solid that was used without further purification in the next step.
    Quantity
    300 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2 L
    Type
    reactant
    Reaction Step One
    Quantity
    205 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    16 L
    Type
    solvent
    Reaction Step Four
    Yield
    95%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    2
    Citations
    J Xu, J Berastegui-Cabrera, H Chen… - Journal of medicinal …, 2020 - ACS Publications
    The effective treatment of adenovirus (HAdV) infections in immunocompromised patients still poses great challenges. Herein, we reported our continued efforts to optimize a series of …
    Number of citations: 25 pubs.acs.org
    L Zoute, C Audouard, JC Plaquevent… - Organic & biomolecular …, 2003 - pubs.rsc.org
    The enantioselective synthesis of a potent Maxi-K potassium channel opener (BMS-204352) mediated by N-fluoroammonium salts of cinchona alkaloids is described. Two synthetic …
    Number of citations: 84 pubs.rsc.org

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